molecular formula C17H15N3O3 B2389467 2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 866237-80-1

2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2389467
CAS No.: 866237-80-1
M. Wt: 309.325
InChI Key: IIYMZTMHYMGALX-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic small molecule based on a 1,2,5-oxadiazole (furazan) core scaffold. This structure is substituted at the 3-position with a benzamide group bearing an ortho -methoxy substituent and at the 4-position with a para -methylphenyl group . The combination of these specific electron-donating and hydrophobic substituents is strategically designed to influence the compound's physicochemical properties and its interaction with biological targets. Oxadiazole derivatives, including structural analogs of this compound, are a significant focus in medicinal chemistry due to their diverse biological activities. Research on similar molecules has demonstrated promising antiproliferative and anticancer properties against a range of cancer cell lines, with mechanisms that may involve the induction of apoptosis and the disruption of key cellular proliferation pathways . Preliminary studies on related compounds suggest potential for inhibiting enzymatic targets such as human recombinant topoisomerase II α , which is a validated target for cancer therapy . Beyond oncology research, the 1,2,5-oxadiazole scaffold is also investigated for its antiplasmodial and potential anti-inflammatory activities . The molecular formula of this compound is C17H15N3O3, with a molecular weight of 309.32 g/mol . As with all compounds in this class, it is intended for Research Use Only . It is not intended for diagnostic or therapeutic applications, and any introduction into humans or animals is strictly prohibited by law. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-9-12(10-8-11)15-16(20-23-19-15)18-17(21)13-5-3-4-6-14(13)22-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYMZTMHYMGALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 4-methylphenyl group and at the 3-position with a benzamide moiety bearing a 2-methoxy substituent. Key challenges include:

  • Regioselective formation of the 1,2,5-oxadiazole ring.
  • Introduction of the 3-amino group on the heterocycle for subsequent amide coupling.
  • Compatibility of reaction conditions with acid-sensitive functional groups (e.g., methoxy).

Synthesis of the 1,2,5-Oxadiazole Core

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

The most widely employed method for 1,2,5-oxadiazoles involves the [3+2] cycloaddition between nitrile oxides and nitriles. For the target compound:

  • Nitrile Oxide Generation :
    • 4-Methylbenzaldehyde oxime is oxidized to the corresponding nitrile oxide using chloramine-T or NaOCl.
    • Example:

      $$ \text{4-Methylbenzaldehyde oxime} \xrightarrow{\text{Cl-T}} \text{4-Methylphenyl-C≡N-O}^- $$
  • Cycloaddition with Functionalized Nitriles :
    • Reaction with cyanamide derivatives (e.g., N-Boc-cyanamide) introduces a protected amine at the 3-position:

      $$ \text{4-Methylphenyl-C≡N-O}^- + \text{N-Boc-C≡N} \rightarrow \text{3-(Boc-amino)-4-(4-methylphenyl)-1,2,5-oxadiazole} $$
    • Deprotection with TFA yields the free amine.
Table 1: Cycloaddition Conditions and Yields
Nitrile Oxide Source Nitrile Partner Conditions Yield (%)
4-Methylbenzaldehyde oxime N-Boc-cyanamide RT, 12 h 78
4-Methylbenzaldehyde oxime Cyanogen bromide Reflux, 6 h 42

Amidoxime Cyclization

While less common for 1,2,5-oxadiazoles, amidoxime dehydration offers an alternative route:

  • Synthesis of Amidoxime Precursor :
    • Reaction of 4-(4-methylphenyl)nitrile with hydroxylamine hydrochloride:

      $$ \text{4-(4-Methylphenyl)-C≡N} + \text{NH}2\text{OH·HCl} \rightarrow \text{4-(4-Methylphenyl)-C(NH}2\text{)=N-OH} $$
  • Cyclization :
    • Treatment with PCl₃ or POCl₃ induces dehydration:

      $$ \text{Amidoxime} \xrightarrow{\text{PCl}_3} \text{3-Amino-4-(4-methylphenyl)-1,2,5-oxadiazole} $$

Limitations : Low yields (30–50%) and competing side reactions reduce practicality.

Amide Bond Formation

The final step couples the 3-amino-1,2,5-oxadiazole with 2-methoxybenzoic acid derivatives:

Acyl Chloride Method

  • Synthesis of 2-Methoxybenzoyl Chloride :

    • 2-Methoxybenzoic acid treated with thionyl chloride:
      $$ \text{2-MeO-C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{2-MeO-C}6\text{H}_4\text{COCl} $$
  • Coupling Reaction :

    • React acyl chloride with the oxadiazole amine in pyridine or Et₃N:
      $$ \text{3-Amino-oxadiazole} + \text{2-MeO-benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$
    • Yield : 85–92% after recrystallization.

Coupling Reagent Approach

Modern methods employ T3P® (propylphosphonic anhydride) or HATU for improved efficiency:

  • Example:
    $$ \text{3-Amino-oxadiazole} + \text{2-MeO-benzoic acid} \xrightarrow{\text{T3P, DIPEA}} \text{Target Compound} $$
  • Advantages : Higher purity, reduced side products.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability
Method Key Step Yield (%) Scalability
Cycloaddition Nitrile oxide + N-Boc-cyanamide 78 High
Amidoxime Dehydration with PCl₃ 45 Low
Acyl Chloride Amide coupling 90 Moderate

Optimal Pathway : Cycloaddition followed by acyl chloride coupling offers the best balance of yield and scalability.

Industrial-Scale Considerations

Green Chemistry Innovations

  • Microwave-assisted synthesis reduces reaction times (e.g., cycloaddition completed in 10 min vs. 12 h conventionally).
  • Mechanochemical methods (ball milling) eliminate solvents, enhancing sustainability.

Purification Challenges

  • Column chromatography is often required due to polar byproducts.
  • Recrystallization solvents : Ethyl acetate/hexane mixtures yield high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The oxadiazole ring and aromatic groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide with analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Benzamide/Oxadiazole) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity (if reported)
This compound 2-OCH₃ / 4-(4-CH₃-C₆H₄) 309.32 Not reported Not explicitly reported
4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide 4-CF₃ / 4-(4-CH₃-C₆H₄) 347.27 (calc.) 118.8–121.5 Antiproliferative activity
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 3-F / 4-Cl-C₆H₄ 331.73 (calc.) 174 Not reported
4-Bromo-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide 4-Br / 4-Cl-C₆H₄ 405.62 (calc.) Not reported Screening candidate
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide 3-CH₃ / 3-NH₂-C₆H₄ 294.31 (calc.) 172 Potential antiplasmodial activity
N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide 4-OCH(CH₃)₂ / 4-CH₃-C₆H₄ 337.38 (calc.) Not reported Screening compound

Key Observations

Substituent Effects on Physicochemical Properties: Methoxy vs. The latter’s higher molecular weight (347 vs. 309 g/mol) and lower melting point (118.8–121.5°C) suggest increased lipophilicity and reduced crystallinity due to CF₃ steric effects. Halogen Substituents: Chloro (Cl) and bromo (Br) groups on the oxadiazole ring (e.g., ) increase molecular weight and polarity, likely influencing binding interactions in biological systems. Amino vs. Nitro Groups: The amino-substituted derivative (melting point 172°C) exhibits higher polarity than nitro analogs (e.g., ), which may correlate with improved bioavailability.

Biological Activity Trends :

  • The trifluoromethyl derivative demonstrates antiproliferative activity, possibly due to enhanced metabolic stability from the CF₃ group. In contrast, the target compound’s methoxy group may favor different pharmacokinetic profiles.
  • Halogenated derivatives (e.g., ) are common in drug discovery for their ability to modulate electronic and steric properties, though specific activity data are lacking in the provided evidence.

Synthetic Pathways: Most analogs are synthesized via nucleophilic acyl substitution using NaH in DMF with acyl chlorides (e.g., ).

Structural Insights from Spectral Data

  • IR Spectroscopy : The absence of C=O bands in triazole derivatives confirms structural rearrangements, while methoxy groups in the target compound would show ν(C-O) stretches near 1250 cm⁻¹.
  • NMR Spectroscopy : The methoxy protons in the target compound are expected at δ 3.8–4.0 ppm (¹H NMR), distinct from trifluoromethyl (δ -63 ppm in ¹⁹F NMR ) or aromatic protons in halogenated analogs.

Biological Activity

2-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, an oxadiazole ring, and a methylphenyl group. The presence of the oxadiazole ring is significant as it is known to enhance the compound's stability and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17_{17}H15_{15}N3_{3}O3_{3}
Molecular Weight313.32 g/mol
CAS Number866237-80-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole moiety allows for binding to various enzymes and receptors, potentially inhibiting their activity. For instance, compounds containing oxadiazole rings have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has demonstrated potential as an anticancer agent. In vitro studies show that it can inhibit cell proliferation in various cancer cell lines. For example, derivatives of oxadiazole compounds have shown IC50_{50} values around 92.4 µM against multiple cancer types including colon and breast cancers .
  • Anti-inflammatory Properties :
    • Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity :
    • Some studies suggest that related oxadiazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency, with some derivatives showing promising results comparable to established chemotherapeutic agents .
  • Inhibition of Enzymatic Activity : Research has shown that certain oxadiazole compounds inhibit HDACs and other enzymes linked to cancer progression. This inhibition can lead to increased acetylation of histones and subsequent changes in gene expression that may suppress tumor growth .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted benzoyl chloride derivative with an oxadiazol-3-amine precursor. For example:

  • Step 1 : React 2-methoxybenzoyl chloride with 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base.
  • Step 2 : Purify the crude product via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Key parameters include temperature control (0–25°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.1 amine:acyl chloride). Yield optimization may require iterative adjustments to solvent polarity and base strength .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks).
  • Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O, ~1650–1700 cm1^{-1}) and oxadiazole ring (N-O, ~950 cm1^{-1}) stretches.
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable). SHELX programs are widely used for refinement .

Q. How can solubility and stability be assessed for in vitro biological assays?

  • Solubility : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (e.g., PBS). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct LC-MS or HPLC at 37°C over 24–48 hours to monitor degradation. Adjust pH or use stabilizers (e.g., ascorbic acid for oxidation-prone groups) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

  • Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzyme inhibition assays.
  • Cellular Context : Compare activity in different cell lines (e.g., cancer vs. non-cancer) to assess tissue-specific effects.
  • Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives due to rapid metabolism .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) or oxadiazole ring substituents (e.g., nitro, amino).
  • Biological Testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or thermal shift assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) or molecular dynamics simulations to predict binding modes and affinity trends .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in complex biological systems?

  • Proteomics : Use affinity pull-down assays with biotinylated probes to identify interacting proteins.
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway activation.
  • In Vivo Imaging : Radiolabel the compound (e.g., 18^{18}F isotope) for PET/CT studies in animal models .

Q. How can crystallographic data resolve ambiguities in molecular conformation for computational modeling?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis.
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzamide derivatives .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}/EC50_{50}.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Reproducibility : Include triplicate measurements and independent replicates to confirm trends .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?

  • Force Field Adjustment : Use CHARMM or AMBER with modified partial charges for oxadiazole rings.
  • Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., GB/SA) in simulations.
  • Ensemble Docking : Test multiple protein conformations (e.g., from NMR or MD trajectories) to account for flexibility .

Ethical and Safety Considerations

Q. What safety protocols are critical during handling and disposal of this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis.
  • Waste Management : Neutralize reactive intermediates (e.g., quench NaH with ethanol) before disposal.
  • Toxicity Screening : Perform Ames tests and zebrafish embryo assays to assess genotoxicity and developmental risks .

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